molecular formula C10H12N2OS B14358544 Methyl N-acetyl-N-phenylcarbamimidothioate CAS No. 91257-95-3

Methyl N-acetyl-N-phenylcarbamimidothioate

Cat. No.: B14358544
CAS No.: 91257-95-3
M. Wt: 208.28 g/mol
InChI Key: CVRJRWKOZRCEOX-UHFFFAOYSA-N
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Description

Methyl N-acetyl-N-phenylcarbamimidothioate is a chemical compound known for its unique structure and properties It is a derivative of carbamimidothioate, featuring a phenyl group and an acetyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-acetyl-N-phenylcarbamimidothioate typically involves the reaction of N-phenylthiourea with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N-acetyl-N-phenylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can replace the acetyl or phenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted carbamimidothioates.

Scientific Research Applications

Methyl N-acetyl-N-phenylcarbamimidothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-acetyl-N-phenylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-methylanthranilate
  • N-acetylphenylalanine
  • N-acetyltyrosine

Uniqueness

Methyl N-acetyl-N-phenylcarbamimidothioate is unique due to its specific structural features, such as the presence of both acetyl and phenyl groups attached to the nitrogen atom. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, a potential therapeutic agent, and a useful material in industrial processes. Further research into its properties and applications will continue to uncover new uses and benefits of this compound.

Properties

CAS No.

91257-95-3

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

methyl N-acetyl-N-phenylcarbamimidothioate

InChI

InChI=1S/C10H12N2OS/c1-8(13)12(10(11)14-2)9-6-4-3-5-7-9/h3-7,11H,1-2H3

InChI Key

CVRJRWKOZRCEOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(=N)SC

Origin of Product

United States

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